3-(4-chlorobenzenesulfonyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine
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Overview
Description
3-(4-chlorobenzenesulfonyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine is a complex organic compound that features both chlorobenzenesulfonyl and fluorobenzenesulfonyl groups attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-chlorobenzenesulfonyl chloride and 4-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzenesulfonyl)-1-(4-bromobenzenesulfonyl)pyrrolidine
- 3-(4-chlorobenzenesulfonyl)-1-(4-methylbenzenesulfonyl)pyrrolidine
- 3-(4-fluorobenzenesulfonyl)-1-(4-methylbenzenesulfonyl)pyrrolidine
Uniqueness
3-(4-chlorobenzenesulfonyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine is unique due to the presence of both chlorobenzenesulfonyl and fluorobenzenesulfonyl groups, which impart distinct chemical properties. The combination of these groups can enhance the compound’s reactivity and its potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(4-fluorophenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO4S2/c17-12-1-5-14(6-2-12)24(20,21)16-9-10-19(11-16)25(22,23)15-7-3-13(18)4-8-15/h1-8,16H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQLAMFBKZNSOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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